![molecular formula C14H14N2O2S B6089059 N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6089059.png)
N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide binds to the active site of BTK and inhibits its activity, preventing downstream signaling pathways from being activated. This leads to reduced proliferation and survival of B-cell malignancies. N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have a synergistic effect when combined with other targeted therapies, such as venetoclax and lenalidomide.
Biochemical and physiological effects:
N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicities observed. N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a selective effect on BTK, with minimal off-target effects on other kinases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide is its selective inhibition of BTK, which makes it a promising targeted therapy for B-cell malignancies. However, one limitation is the potential for resistance to develop over time, as has been observed with other BTK inhibitors. Further studies are needed to determine the optimal dosing and scheduling of N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide, as well as its potential for combination therapy with other targeted agents.
Orientations Futures
For research on N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide include further preclinical studies to better understand its mechanism of action and potential for combination therapy. Clinical trials are ongoing to evaluate its safety and efficacy in patients with B-cell malignancies. Additionally, there is potential for the development of N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide as a treatment for other diseases, such as autoimmune disorders and inflammatory diseases, which are also mediated by BTK signaling.
Méthodes De Synthèse
The synthesis of N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, starting with the reaction of 3-nitroaniline with acetic anhydride to form 3-acetamidoaniline. This intermediate is then reacted with methyl isothiocyanate to form N-[3-(acetylamino)phenyl]-N-methylthiourea. The final step involves the reaction of N-[3-(acetylamino)phenyl]-N-methylthiourea with 2-bromothiophene-3-carboxylic acid to form N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide has been studied extensively for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide inhibits BTK activity and downstream signaling pathways, leading to apoptosis and reduced proliferation of B-cell malignancies.
Propriétés
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10(17)16(2)12-6-3-5-11(9-12)15-14(18)13-7-4-8-19-13/h3-9H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQDTBYZQSNVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[acetyl(methyl)amino]phenyl}thiophene-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.